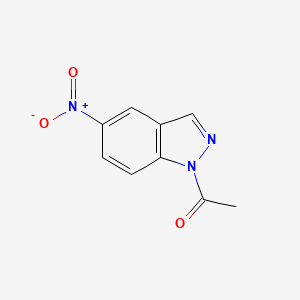
1-(5-ニトロ-1H-インダゾール-1-イル)エタノン
概要
説明
1-(5-Nitro-1H-indazol-1-yl)ethanone is a chemical compound that belongs to the class of indazole derivatives Indazole is a bicyclic heterocycle consisting of a benzene ring fused to a pyrazole ring
科学的研究の応用
1-(5-Nitro-1H-indazol-1-yl)ethanone has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
作用機序
Target of Action
1-(5-Nitro-1H-indazol-1-yl)ethanone, also known as 1-acetyl-5-nitro-1h-indazole, is a compound that belongs to the indazole class of heterocyclic compounds . Indazole-containing compounds have a wide variety of medicinal applications and are known to interact with various targets in the body . .
Mode of Action
It is known that indazole derivatives can interact with their targets in various ways, leading to a range of biological effects . For instance, some indazole derivatives have been found to inhibit the oxidation of arachidonic acid, catalyzed by 5-lipoxygenase .
Biochemical Pathways
Indazole derivatives are known to affect various biochemical pathways due to their broad range of biological activities .
Result of Action
Indazole derivatives are known to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
生化学分析
Biochemical Properties
1-(5-Nitro-1H-indazol-1-yl)ethanone plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with various biomolecules, including proteins and enzymes, through hydrogen bonding and π-π stacking interactions . The compound has been shown to inhibit enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory pathways . Additionally, 1-(5-Nitro-1H-indazol-1-yl)ethanone can interact with DNA, potentially affecting gene expression and cellular functions .
Cellular Effects
The effects of 1-(5-Nitro-1H-indazol-1-yl)ethanone on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . The compound can modulate the expression of pro-inflammatory cytokines and inhibit the activation of nuclear factor-kappa B (NF-κB), a key regulator of immune response . Furthermore, 1-(5-Nitro-1H-indazol-1-yl)ethanone affects cellular metabolism by altering the activity of metabolic enzymes and impacting ATP production .
Molecular Mechanism
At the molecular level, 1-(5-Nitro-1H-indazol-1-yl)ethanone exerts its effects through several mechanisms. It binds to the active sites of target enzymes, inhibiting their activity and preventing substrate binding . The compound also induces conformational changes in proteins, affecting their function and stability . Additionally, 1-(5-Nitro-1H-indazol-1-yl)ethanone can modulate gene expression by interacting with transcription factors and DNA . These interactions result in the downregulation of pro-inflammatory genes and the upregulation of anti-inflammatory genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(5-Nitro-1H-indazol-1-yl)ethanone have been studied over various time periods. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that 1-(5-Nitro-1H-indazol-1-yl)ethanone maintains its inhibitory effects on target enzymes and continues to modulate cellular functions . Prolonged exposure to the compound may lead to adaptive cellular responses, such as the upregulation of compensatory pathways .
Dosage Effects in Animal Models
The effects of 1-(5-Nitro-1H-indazol-1-yl)ethanone vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and analgesic effects without significant toxicity . At higher doses, 1-(5-Nitro-1H-indazol-1-yl)ethanone can induce adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a saturation of target enzyme inhibition .
Metabolic Pathways
1-(5-Nitro-1H-indazol-1-yl)ethanone is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering the levels of key metabolites . The compound’s metabolism also influences its pharmacokinetics, including its half-life and bioavailability .
Transport and Distribution
Within cells and tissues, 1-(5-Nitro-1H-indazol-1-yl)ethanone is transported and distributed through passive diffusion and active transport mechanisms . The compound can interact with transporters and binding proteins, affecting its localization and accumulation in specific cellular compartments . Studies have shown that 1-(5-Nitro-1H-indazol-1-yl)ethanone preferentially accumulates in the liver and kidneys, where it exerts its pharmacological effects .
Subcellular Localization
The subcellular localization of 1-(5-Nitro-1H-indazol-1-yl)ethanone is crucial for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with target enzymes and DNA . Post-translational modifications, such as phosphorylation and acetylation, can influence the compound’s localization and activity . Additionally, 1-(5-Nitro-1H-indazol-1-yl)ethanone may be directed to specific organelles through targeting signals, enhancing its efficacy in modulating cellular processes .
準備方法
The synthesis of 1-(5-Nitro-1H-indazol-1-yl)ethanone typically involves the acetylation of 5-nitro-1H-indazole. One common method is to react 5-nitro-1H-indazole with acetic anhydride in the presence of a catalytic amount of acetic acid . This reaction yields 1-(5-Nitro-1H-indazol-1-yl)ethanone as the primary product. The reaction conditions, such as temperature and reaction time, can be optimized to achieve higher yields and purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound meets the required specifications for its intended applications.
化学反応の分析
1-(5-Nitro-1H-indazol-1-yl)ethanone can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The ethanone group can participate in nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles, leading to the formation of various derivatives.
Oxidation: The compound can undergo oxidation reactions, where the ethanone group can be further oxidized to carboxylic acids or other oxidized derivatives.
Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, tin(II) chloride, and various nucleophiles and oxidizing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
類似化合物との比較
1-(5-Nitro-1H-indazol-1-yl)ethanone can be compared with other similar compounds, such as:
1-(5-Nitro-1H-imidazol-1-yl)ethanol: This compound has a similar structure but with an imidazole ring instead of an indazole ring. It is used as an intermediate in the synthesis of pharmaceuticals.
1-(5-Nitro-1H-indazol-1-yl)methanol: This compound has a methanol group instead of an ethanone group. It is studied for its potential biological activities.
1-(5-Nitro-1H-indazol-1-yl)propane: This compound has a propane group instead of an ethanone group. It is used in the synthesis of more complex molecules.
特性
IUPAC Name |
1-(5-nitroindazol-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O3/c1-6(13)11-9-3-2-8(12(14)15)4-7(9)5-10-11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWCNYGFAYNMHPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=C(C=C(C=C2)[N+](=O)[O-])C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10632073 | |
| Record name | 1-(5-Nitro-1H-indazol-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10632073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13436-55-0 | |
| Record name | 1-(5-Nitro-1H-indazol-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10632073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-cyclopropylisoxazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B1290672.png)
![3-Bromo-6,8-dichloroimidazo[1,2-a]pyridine](/img/structure/B1290678.png)
![2-{[(benzyloxy)carbonyl]amino}-3-cyclopropylpropanoic acid](/img/structure/B1290680.png)

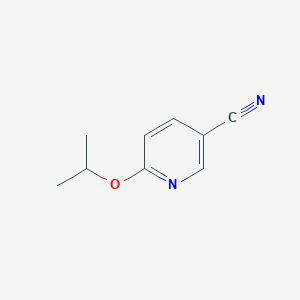
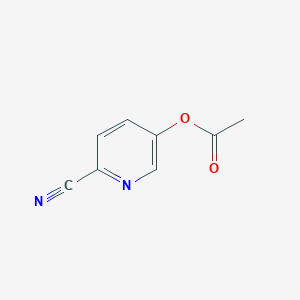

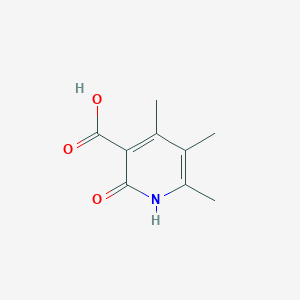
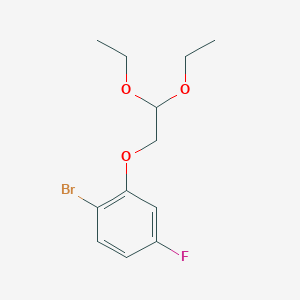
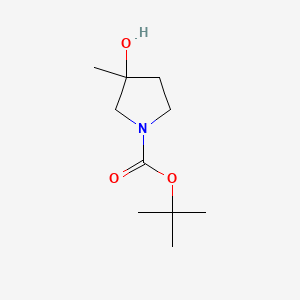
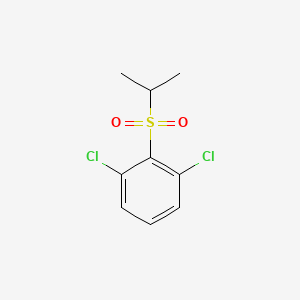
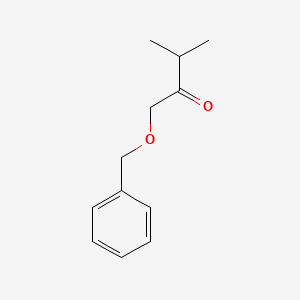
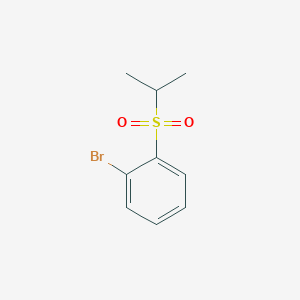
![4,4'-Bis[di(3,5-xylyl)amino]-4''-phenyltriphenylamine](/img/structure/B1290699.png)
